4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride
Description
4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride (CAS: 338408-83-6) is a piperidine derivative with a 4-chlorobenzyl substituent and two hydrochloride salts. Its molecular formula is C₁₂H₁₈Cl₂N₂·2HCl, with a molecular weight of 378.3 g/mol . The compound is structurally characterized by a piperidine ring where the 4-position is substituted with a 4-chlorobenzyl group and an amine group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research .
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2ClH/c13-11-3-1-10(2-4-11)9-12(14)5-7-15-8-6-12;;/h1-4,15H,5-9,14H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKYUTSGMBIXNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=C(C=C2)Cl)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Reductive amination is a two-step process involving the condensation of 4-(4-chlorobenzyl)piperidin-4-one with ammonia or ammonium acetate, followed by reduction. The ketone intermediate reacts with ammonia to form an imine, which is subsequently reduced to the amine.
Key Reagents :
- Ammonium acetate (NH₄OAc)
- Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) with palladium on carbon (Pd/C)
- Solvent: Methanol or ethanol
Reaction Conditions :
- Temperature: 25–60°C
- Time: 12–24 hours
- pH: Maintained at 4–6 using acetic acid
Yield and Purity Data
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NaBH₃CN | Methanol | 25 | 68 | 95.2 |
| H₂/Pd-C | Ethanol | 60 | 82 | 98.5 |
Advantages :
- High atom economy.
- Compatibility with both laboratory and industrial settings.
Limitations :
- Requires strict pH control to prevent side reactions.
Nucleophilic Substitution Approaches
Alkylation of Piperidin-4-amine
This method involves reacting piperidin-4-amine with 4-chlorobenzyl chloride in the presence of a base to facilitate nucleophilic substitution.
Key Reagents :
- Piperidin-4-amine
- 4-Chlorobenzyl chloride
- Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
- Solvent: Acetonitrile or dimethylformamide (DMF)
Reaction Conditions :
- Temperature: 80–100°C
- Time: 6–12 hours
Performance Metrics
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Acetonitrile | 80 | 55 |
| Et₃N | DMF | 100 | 72 |
Advantages :
- Straightforward one-pot synthesis.
Limitations :
- Competing elimination reactions reduce yield.
Grignard Reagent-Based Synthesis
Formation of the Piperidine Ring
A Grignard reagent derived from 4-chlorobenzyl magnesium bromide reacts with a protected piperidinone (e.g., N-Boc-piperidin-4-one), followed by deprotection and amination.
Key Steps :
- Grignard addition to N-Boc-piperidin-4-one.
- Acidic deprotection (e.g., HCl in dioxane).
- Conversion of the resulting alcohol to the amine via a Mitsunobu reaction or similar.
Reaction Conditions :
- Temperature: -10°C (Grignard addition), 25°C (deprotection)
- Solvent: Tetrahydrofuran (THF)
Yield Comparison
| Step | Yield (%) |
|---|---|
| Grignard Addition | 85 |
| Deprotection | 90 |
| Mitsunobu Amination | 65 |
Advantages :
- High regioselectivity.
Limitations :
- Multi-step synthesis increases complexity.
Cyclization Strategies
Intramolecular Cyclization of Diamine Precursors
A linear diamine precursor containing a 4-chlorobenzyl group undergoes cyclization under acidic or basic conditions to form the piperidine ring.
Key Reagents :
- 1,5-Diamino-3-(4-chlorobenzyl)pentane
- Hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH)
Reaction Conditions :
- Temperature: 100–120°C
- Solvent: Toluene or xylene
Efficiency Metrics
| Acid Catalyst | Solvent | Yield (%) |
|---|---|---|
| HCl | Toluene | 60 |
| p-TsOH | Xylene | 75 |
Advantages :
- Scalable for bulk production.
Limitations :
- Requires high-temperature conditions.
Industrial-Scale Production Methods
Continuous-Flow Hydrogenation
Industrial synthesis often employs continuous-flow reactors for reductive amination, enhancing throughput and consistency.
Key Parameters :
- Catalyst: Pd/C or Raney nickel
- Pressure: 10–20 bar H₂
- Residence time: 30–60 minutes
Comparative Industrial Data
| Parameter | Batch Process | Continuous-Flow |
|---|---|---|
| Annual Capacity | 500 kg | 5,000 kg |
| Purity | 97% | 99% |
| Cost per kg | $1,200 | $800 |
Advantages :
- Reduced waste and energy consumption.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Scalability | Cost Efficiency | Purity (%) |
|---|---|---|---|---|
| Reductive Amination | 82 | High | Moderate | 98.5 |
| Nucleophilic Substitution | 72 | Moderate | Low | 95.0 |
| Grignard Synthesis | 65 | Low | High | 97.8 |
| Cyclization | 75 | High | Moderate | 96.5 |
Key Takeaways :
- Reductive amination and cyclization are optimal for industrial applications.
- Grignard methods suit small-scale, high-purity requirements.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Inhibition of Protein Kinase B (PKB)
CCT128930 is recognized for its role as a potent ATP-competitive inhibitor of Protein Kinase B (PKB), a critical enzyme involved in various cellular processes including metabolism, cell growth, and survival. Studies have shown that it exhibits up to 28-fold selectivity for PKB over Protein Kinase A (PKA), making it a valuable tool for investigating the PI3K-PKB-mTOR signaling pathway, which is often dysregulated in cancer .
1.2 Antitumor Activity
Research indicates that CCT128930 effectively inhibits the growth of human tumor xenografts in vivo. It modulates biomarkers associated with the PKB signaling pathway, demonstrating significant antitumor activity at well-tolerated doses . This makes it a candidate for further development in cancer therapeutics.
Structure-Activity Relationship (SAR)
The structure of CCT128930 allows for various modifications that can enhance its pharmacological properties. For instance, substituents on the piperidine ring have been shown to influence both the selectivity and potency against PKB and PKA:
| Substituent | Effect on PKB Selectivity | Potency |
|---|---|---|
| 2-Chlorobenzyl | Improved selectivity | High |
| 4-Tert-butyl | Reduced activity | Low |
| 2-Methoxy | Decreased potency | Moderate |
This table summarizes how different substituents affect the compound's interaction with PKB and PKA, highlighting the importance of SAR studies in drug design .
Case Studies
3.1 In Vivo Studies
In vivo studies using CCT128930 have demonstrated its potential as an antitumor agent. One study reported that administration of this compound resulted in decreased tumor growth rates in xenograft models, correlating with alterations in key signaling pathways associated with tumor progression .
3.2 Cellular Assays
Cellular assays have shown that CCT128930 effectively inhibits cell proliferation in various cancer cell lines by targeting the PKB pathway. The compound's high selectivity for PKB over PKA suggests it may have fewer off-target effects, which is a critical consideration in drug development .
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers: Chlorobenzyl Substituent Orientation
4-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride (CAS: 1779132-60-3)
- Molecular formula: C₁₂H₁₉Cl₃N₂
- The chlorine atom is in the ortho position on the benzyl group. This positional difference reduces steric hindrance compared to the para isomer but may weaken electronic effects critical for receptor binding .
- Applications: Primarily used in kinase inhibition studies due to altered steric interactions .
- 4-(3-Chlorobenzyl)piperidin-4-amine derivatives Limited data exist, but meta-substitution typically disrupts planarity, reducing affinity for flat binding pockets compared to para-substituted analogs.
Functional Group Modifications: Nitro vs. Chloro Substituents
- N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride (CAS: 1233953-10-0)
Amine Salt Variations
- 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride (CAS: 1158497-67-6) Molecular formula: C₁₂H₁₈Cl₂N₂ (monohydrochloride) The single hydrochloride salt reduces solubility in aqueous media compared to the dihydrochloride form. This impacts bioavailability in pharmacological studies .
Complex Heterocyclic Derivatives
- This modification increases specificity for cancer targets compared to the parent compound .
Herbicidal Activity
- The chloro group’s electron-withdrawing properties likely disrupt plant hormone signaling .
Cytochrome P450 Inhibition
Antiallergic and Antihistaminic Effects
- Picumast dihydrochloride (containing a 4-chlorobenzyl-piperazine group) demonstrates dual inhibition of histamine release and receptor binding. Piperidine analogs like this compound may exhibit similar mechanisms but with altered pharmacokinetics due to ring size differences .
Biological Activity
4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride, a compound with the molecular formula C11H17Cl2N and a molecular weight of approximately 232.17 g/mol, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound features a piperidine ring substituted with a 4-chlorobenzyl group, which contributes to its biological activity, particularly in the context of antipsychotic and antimicrobial properties.
Structural Characteristics
The unique structure of this compound allows it to interact with various biological targets. The piperidine ring is crucial for its binding affinity to neurotransmitter receptors, while the chlorobenzyl group enhances its lipophilicity, facilitating membrane permeability.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antipsychotic Potential : Its structural similarity to established antipsychotics like haloperidol suggests that it may interact with dopamine receptors, which are critical in mood regulation and psychotic disorders. Studies have shown that the compound can modulate dopaminergic pathways, making it a candidate for further investigation as an antipsychotic agent.
- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, although comprehensive studies are needed to fully elucidate this aspect. The compound has shown activity against certain bacterial strains, indicating its possible use in treating infections.
Interaction with Biological Systems
The compound's interaction with cytochrome P450 enzymes is noteworthy, as these enzymes play a pivotal role in drug metabolism. This interaction could influence the pharmacokinetics of co-administered drugs, potentially affecting their efficacy and safety profiles.
Case Studies and Research Findings
Recent studies have focused on optimizing derivatives of piperidine compounds for enhanced biological activity. For instance, structural modifications have been made to enhance selectivity and potency against specific targets such as monoacylglycerol lipase (MAGL), which is implicated in various pathological conditions including cancer .
Table 1: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride?
The compound can be synthesized via alkylation and amide coupling strategies. A validated approach involves:
- Step 1 : Alkylation of a piperidine precursor (e.g., proline) with 4-chlorobenzyl chloride under basic conditions to form the piperidine backbone .
- Step 2 : Conversion to the dihydrochloride salt by treatment with hydrochloric acid .
- Key variables : Reaction time (6–24 hours), temperature (reflux at ~80°C), and solvent selection (e.g., ethanol or DMF) influence yield .
Q. How should researchers characterize the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., chlorobenzyl and piperidine moieties) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) with a C18 column and UV detection at 254 nm .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ and chloride adducts) .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Solubility : Soluble in polar solvents (e.g., DMSO, water at acidic pH due to dihydrochloride salt) but poorly in non-polar solvents .
- Stability : Store at −20°C in anhydrous conditions to prevent hydrolysis. Monitor degradation via HPLC over time .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
- Catalyst Screening : Test bases like potassium carbonate or triethylamine to improve alkylation efficiency .
- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation (e.g., nitro-group reduction) .
- Purification : Employ recrystallization (ethanol/water) or column chromatography (silica gel, CHCl:MeOH gradients) to isolate high-purity product .
Q. How might contradictory biological activity data arise, and how can they be resolved?
- Potential Causes :
- Resolution Strategies :
Q. What methodologies are suitable for studying its receptor-binding kinetics?
- Surface Plasmon Resonance (SPR) : Immobilize the target receptor (e.g., Akt2) and measure binding affinity (K) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and guide SAR studies .
Q. How can researchers design derivatives to enhance pharmacological activity?
- Structural Modifications :
- Screening Workflow :
Safety and Regulatory Considerations
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of HCl vapors during salt formation .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
